Boc-1-terc-butoxi-1,2-dihidroisoquinolina

Descripción general

Descripción

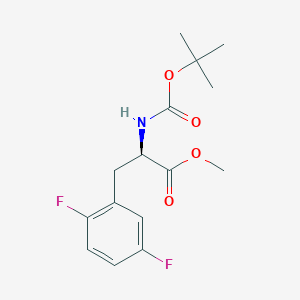

Boc-1-tert-butoxy-1,2-dihydroisoquinoline, also known as BBDI, is a versatile tert-butoxycarbonylation protecting reagent used for a variety of acidic substrates including phenols, amine hydrochlorides, carboxylic acids, N-protected amino acids, thiols, sulfonamides, and imides .

Synthesis Analysis

The synthesis of Boc-1-tert-butoxy-1,2-dihydroisoquinoline (BBDI) involves the use of Boc2O (1.2 equiv) in benzene at room temperature for 6 hours .Molecular Structure Analysis

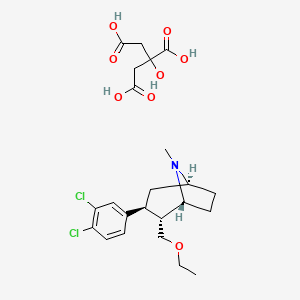

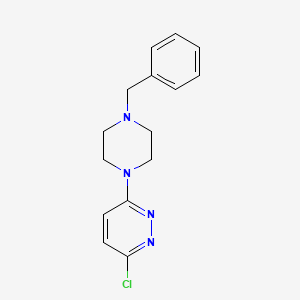

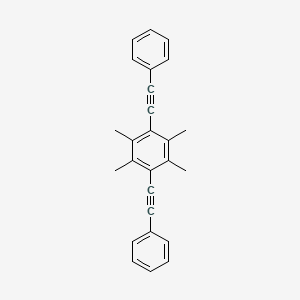

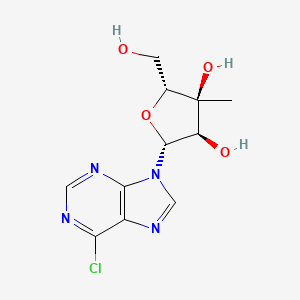

The empirical formula of Boc-1-tert-butoxy-1,2-dihydroisoquinoline is C18H25NO3. Its molecular weight is 303.40 . The SMILES string representation isCC(C)(C)OC1N(C=Cc2ccccc12)C(=O)OC(C)(C)C . Chemical Reactions Analysis

Boc-1-tert-butoxy-1,2-dihydroisoquinoline (BBDI) acts as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids .Physical And Chemical Properties Analysis

The melting point of Boc-1-tert-butoxy-1,2-dihydroisoquinoline is 112-116 °C . The predicted boiling point is 412.9±45.0 °C and the predicted density is 1.09±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Síntesis de Péptidos

Boc-1-terc-butoxi-1,2-dihidroisoquinolina: se usa ampliamente como reactivo protector en la síntesis de péptidos . Ofrece quimioselectividad y estabilidad, lo que permite la adición secuencial de aminoácidos sin reacciones secundarias no deseadas. El grupo Boc protege la funcionalidad amina durante el acoplamiento de residuos de aminoácidos, que es un paso crítico en la formación de cadenas peptídicas.

Síntesis de Aminoácidos N-Protegidos

Este compuesto sirve como un excelente reactivo para la síntesis de aminoácidos N-protegidos . Estos son bloques de construcción esenciales en la síntesis de moléculas más complejas y se utilizan ampliamente en la investigación y el desarrollo farmacéuticos.

Química Medicinal

En química medicinal, This compound se utiliza para la terc-butoxicarbonilación de moléculas, que es un paso fundamental en el diseño y la síntesis de nuevos fármacos . Este proceso ayuda a modificar las propiedades farmacocinéticas de los compuestos terapéuticos.

Ciencia de Materiales

El compuesto encuentra aplicaciones en la ciencia de los materiales, particularmente en el desarrollo de nuevos polímeros. Al proteger los grupos reactivos, los investigadores pueden controlar el proceso de polimerización, lo que lleva a materiales con características específicas .

Química Analítica

This compound: se usa en química analítica para modificar las propiedades de los compuestos para una mejor separación y detección . Esto es particularmente útil en técnicas como la cromatografía y la espectrometría de masas.

Síntesis Química

Como un reactivo protector terc-butoxicarbonilante versátil, se emplea en la síntesis de varios compuestos químicos, incluidos fenoles, ácidos carboxílicos, tioles, sulfonamidas e imidas . Esta amplia aplicación lo convierte en una herramienta invaluable en química sintética.

Mecanismo De Acción

Target of Action

Boc-1-tert-butoxy-1,2-dihydroisoquinoline, also known as BOC-1-TERT-BUTOXY-1,2-DIHYDROISOQUINOLIN, is a versatile tert-butoxycarbonylation protecting reagent . It primarily targets a variety of acidic substrates, including phenols, amine hydrochlorides, carboxylic acids, N-protected amino acids, thiols, sulfonamides, and imides .

Mode of Action

The compound acts as a protecting reagent in organic synthesis . It interacts with its targets by forming a protective group that shields the functional groups of these substrates during chemical reactions . This prevents unwanted side reactions, thereby ensuring the desired product is obtained .

Biochemical Pathways

It is known to be involved in the synthesis of various organic compounds . By protecting certain functional groups, it influences the course of the chemical reactions and thus, the final products of these pathways .

Result of Action

The primary result of Boc-1-tert-butoxy-1,2-dihydroisoquinoline’s action is the successful synthesis of various organic compounds .

Action Environment

The action of Boc-1-tert-butoxy-1,2-dihydroisoquinoline can be influenced by various environmental factors. For instance, the presence of other reagents, temperature, and pH can affect its efficacy and stability . Proper storage conditions are necessary to maintain its effectiveness .

Safety and Hazards

Users should avoid breathing mist, gas or vapours of Boc-1-tert-butoxy-1,2-dihydroisoquinoline. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Boc-1-tert-butoxy-1,2-dihydroisoquinoline plays a crucial role in biochemical reactions, particularly in the protection of acidic substrates. It interacts with a variety of biomolecules, including phenols, amine hydrochlorides, carboxylic acids, N-protected amino acids, thiols, sulfonamides, and imides . The nature of these interactions involves the formation of stable tert-butoxycarbonyl (Boc) groups, which protect the reactive sites of these molecules during chemical synthesis and other biochemical processes .

Cellular Effects

The effects of Boc-1-tert-butoxy-1,2-dihydroisoquinoline on various types of cells and cellular processes are significant. This compound influences cell function by protecting reactive groups on biomolecules, thereby preventing unwanted side reactions and degradation. It can impact cell signaling pathways, gene expression, and cellular metabolism by stabilizing key intermediates and protecting functional groups during biochemical reactions .

Molecular Mechanism

At the molecular level, Boc-1-tert-butoxy-1,2-dihydroisoquinoline exerts its effects through the formation of tert-butoxycarbonyl (Boc) groups on acidic substrates. This process involves the binding of Boc-1-tert-butoxy-1,2-dihydroisoquinoline to the target biomolecule, followed by the transfer of the Boc group to the reactive site. This mechanism protects the reactive site from unwanted interactions and degradation, thereby facilitating controlled biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-1-tert-butoxy-1,2-dihydroisoquinoline change over time. The compound is stable and can be stored at room temperature for extended periods without significant degradation . Long-term studies have shown that Boc-1-tert-butoxy-1,2-dihydroisoquinoline maintains its protective properties over time, ensuring consistent results in biochemical experiments .

Dosage Effects in Animal Models

The effects of Boc-1-tert-butoxy-1,2-dihydroisoquinoline vary with different dosages in animal models. At lower doses, the compound effectively protects reactive groups on biomolecules without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is essential to optimize the dosage to achieve the desired protective effects while minimizing any harmful side effects.

Metabolic Pathways

Boc-1-tert-butoxy-1,2-dihydroisoquinoline is involved in metabolic pathways that include the formation of tert-butoxycarbonyl (Boc) groups on acidic substrates. This process involves enzymes and cofactors that facilitate the transfer of the Boc group to the target biomolecule . The compound’s role in these pathways helps stabilize reactive intermediates and protect functional groups during biochemical reactions.

Transport and Distribution

Within cells and tissues, Boc-1-tert-butoxy-1,2-dihydroisoquinoline is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the compound’s localization and accumulation at specific sites where it can exert its protective effects . The efficient transport and distribution of Boc-1-tert-butoxy-1,2-dihydroisoquinoline are crucial for its effectiveness in biochemical applications.

Subcellular Localization

The subcellular localization of Boc-1-tert-butoxy-1,2-dihydroisoquinoline is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it ensures that the protective Boc groups are formed at the appropriate sites within the cell . The precise subcellular localization of Boc-1-tert-butoxy-1,2-dihydroisoquinoline enhances its effectiveness in protecting reactive groups during biochemical reactions.

Propiedades

IUPAC Name |

tert-butyl 1-[(2-methylpropan-2-yl)oxy]-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-17(2,3)21-15-14-10-8-7-9-13(14)11-12-19(15)16(20)22-18(4,5)6/h7-12,15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFZTABXZXYIOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1C2=CC=CC=C2C=CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459225 | |

| Record name | BBDI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404586-94-3 | |

| Record name | BBDI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 404586-94-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3aS)-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborol-1-yl]methyl-trimethylsilane](/img/structure/B1609983.png)

![4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde](/img/structure/B1609992.png)